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Adenosine-5'-b-D-galactopyranoside

Cat. No.: B12856008
M. Wt: 429.38 g/mol
InChI Key: DOWHMRCZANZXFA-GXOABFQISA-N
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Description

Contextualization within Nucleoside and Carbohydrate Conjugate Chemistry

Nucleoside and carbohydrate conjugate chemistry is a field dedicated to the synthesis and study of molecules that combine a nucleoside with one or more carbohydrate units. mdpi.comcphi-online.com Nucleosides themselves are vital biological molecules, consisting of a nucleobase (like adenine) linked to a five-carbon sugar, which is ribose in RNA and deoxyribose in DNA. nih.gov When a phosphate (B84403) group is added, they become nucleotides, the building blocks of nucleic acids. nih.gov

The conjugation of carbohydrates to nucleosides or nucleotides creates a new class of molecules with hybrid properties. cphi-online.com These conjugates are synthesized for various scientific purposes, including the development of therapeutic agents and the creation of molecular probes to investigate biological processes. nih.govnih.gov The carbohydrate moiety can significantly alter the parent nucleoside's properties, such as its solubility, stability, and ability to be recognized and transported by specific cell receptors. nih.gov For instance, galactose is known to be targeted by the asialoglycoprotein receptor (ASGP-R) on the surface of liver cells, a property exploited in drug delivery. nih.govnih.gov

Adenosine-5'-β-D-galactopyranoside is a prime example of such a conjugate. It consists of:

An Adenosine (B11128) unit : Comprising the nucleobase adenine (B156593) linked to a D-ribose sugar ring. nih.gov

A D-Galactose unit : A common hexose (B10828440) sugar.

A Glycosidic Bond : Specifically, the linkage is from the anomeric carbon of galactose to the 5'-position of the adenosine's ribose.

The synthesis of these conjugates is a key focus of carbohydrate chemistry, requiring sophisticated methods to create specific and stereoselective linkages between the two components. researchgate.netnih.gov

Historical Perspectives on the Development and Study of Glycosyl Nucleosides

The study of glycosyl nucleosides is deeply rooted in the history of nucleic acid chemistry. The fundamental structures of natural nucleosides like adenosine were elucidated in the early 20th century. nih.gov The initial focus was on understanding the components of DNA and RNA and their roles in genetics.

The chemical synthesis of nucleosides and their analogues began as a major endeavor in the mid-20th century, driven by the search for new therapeutic agents, particularly antiviral and anticancer drugs. acs.org A pivotal challenge in this field has always been the formation of the N-glycosidic bond, which connects the nucleobase to the sugar, in a stereochemically controlled manner to yield the desired β-anomer, which is the form found in nature. rsc.org The Vorbrüggen glycosylation, developed in the 1970s, was a significant milestone, providing a general and effective method for synthesizing pyrimidine (B1678525) and purine (B94841) nucleosides. acs.org

The concept of the "RNA World" hypothesis, which posits that RNA was the primary form of genetic material before DNA, further underscores the primordial importance of ribonucleosides. mdpi.com Research into how these molecules could have formed under prebiotic conditions has driven chemists to explore various synthetic pathways, highlighting the fundamental nature of the nucleoside structure. mdpi.com

The development of methods to conjugate an additional carbohydrate to a nucleoside, creating molecules like Adenosine-5'-β-D-galactopyranoside, represents a further evolution in the field. cphi-online.com This area of research expanded as scientists sought to create molecules with tailored properties, moving beyond simple analogues to more complex bioconjugates designed for specific biological tasks, such as enzyme analysis and targeted delivery. nih.govnih.gov

Current Academic Research Significance of Adenosine-5'-β-D-galactopyranoside as a Model Compound

In contemporary academic research, Adenosine-5'-β-D-galactopyranoside serves as a valuable model compound, particularly in the field of enzymology. Its primary role is as a specialized substrate for studying the activity and specificity of β-galactosidases. nih.govnih.gov

β-Galactosidase is an enzyme that catalyzes the hydrolysis of terminal β-D-galactose residues from various molecules. nih.gov It is a historically significant enzyme in molecular biology, famously associated with the lac operon in E. coli. nih.gov Researchers commonly use simple chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) to assay the enzyme's activity, as the cleavage releases a colored product. nih.govnih.gov

However, to understand how the enzyme interacts with more complex, biologically relevant substrates, researchers turn to model compounds like Adenosine-5'-β-D-galactopyranoside. By using this compound, scientists can investigate several key questions:

Substrate Specificity : The enzyme is highly specific for the galactose portion of a substrate, but its tolerance for the "aglycone" (the non-sugar part) can vary. nih.gov Using a substrate with a bulky and structurally complex aglycone like adenosine allows researchers to probe the steric and electronic limits of the enzyme's active site.

Enzyme Kinetics : Studying the rate at which the enzyme hydrolyzes Adenosine-5'-β-D-galactopyranoside compared to simpler substrates provides detailed kinetic data (K_m and k_cat), which helps in elucidating the catalytic mechanism.

Inhibitor Screening : The compound can be used in competitive assays to screen for potential inhibitors of β-galactosidase. An inhibitor's ability to prevent the hydrolysis of Adenosine-5'-β-D-galactopyranoside would indicate its efficacy.

Therefore, while not a therapeutic agent itself, Adenosine-5'-β-D-galactopyranoside is a crucial research tool that enables a deeper understanding of fundamental enzyme function and interaction with complex biomolecules.

Data Tables

Table 1: Physicochemical Properties of Adenosine-5'-β-D-galactopyranoside

PropertyValueSource
Molecular Formula C₁₆H₂₃N₅O₉
Molecular Weight 445.38 g/mol
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N nih.gov
Structure Adenosine linked at the 5'-position to β-D-galactose
Synonyms 5'-O-β-D-Galactopyranosyladenosine

Table 2: Illustrative Research Application of Adenosine-5'-β-D-galactopyranoside

Research AreaApplicationModel System/EnzymePurpose of Study
Enzymology Substrate for Hydrolysis Assayβ-GalactosidaseTo determine substrate specificity and probe the steric tolerance of the enzyme's active site. nih.gov
Biochemical Probes Affinity Labeling AnalogMuscle Phosphorylase bThe synthesis of adenosine monophosphate analogs is used for affinity labeling of effector binding sites. nih.gov
Drug Delivery Research Model for Conjugate DesignGalactosylated carriersTo study the design of galactosylated prodrugs and drug carriers for targeted delivery, for example, to liver cells. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N5O9 B12856008 Adenosine-5'-b-D-galactopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N5O9

Molecular Weight

429.38 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O9/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(29-15)2-28-16-12(27)10(25)8(23)5(1-22)30-16/h3-6,8-12,15-16,22-27H,1-2H2,(H2,17,18,19)/t5-,6-,8+,9-,10+,11-,12-,15-,16-/m1/s1

InChI Key

DOWHMRCZANZXFA-GXOABFQISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)N

Origin of Product

United States

State of the Art Synthetic Methodologies for Adenosine 5 B D Galactopyranoside

Stereoselective Glycosylation Strategies for Adenosine-5'-β-D-galactopyranoside Synthesis

The critical step in the synthesis is the formation of the glycosidic bond between the adenosine (B11128) and galactose units. The stereochemical outcome of this linkage is paramount, with the β-configuration being essential for biological relevance. Several strategies have been developed to control this outcome.

Achieving high β-selectivity in glycosylation is a classic challenge in carbohydrate chemistry. The outcome is governed by numerous factors, including the nature of the glycosyl donor, the protecting groups on the sugar, the acceptor molecule, the promoter or catalyst, and the solvent. nih.gov

For the synthesis of a 1,2-trans-glycoside like the desired β-galactopyranoside, the use of a participating protecting group at the C2 position of the galactose donor is a well-established strategy. nih.gov An acyl-type group, such as an acetate (B1210297) or benzoate, at C2 can form a cyclic acyl-oxonium ion intermediate. This intermediate shields the α-face of the oxocarbenium ion, forcing the nucleophile (the adenosine 5'-hydroxyl group) to attack from the β-face, thus ensuring the formation of the β-glycosidic bond. nih.gov

Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O) are commonly used to activate the glycosyl donor, which typically possesses a good leaving group, such as a trichloroacetimidate (B1259523) or a halogen, at the anomeric position. beilstein-journals.org The choice of solvent can also influence selectivity, with ether-based solvents often favoring the formation of the desired β-anomer.

Table 1: Factors Influencing β-Anomeric Selectivity in Glycosylation

Factor Influence on β-Selectivity Rationale
C2-Protecting Group Participating groups (e.g., Acetyl, Benzoyl) strongly favor β-products. academie-sciences.fr Formation of an intermediate cyclic oxonium ion that blocks α-face attack. nih.gov
Glycosyl Donor Trichloroacetimidate or glycosyl halide donors are commonly used. Provides a good leaving group for activation by a Lewis acid. beilstein-journals.org
Solvent Nitrile solvents (e.g., acetonitrile) can participate, sometimes leading to α-products. Ethereal solvents are often preferred. Solvent can act as a temporary nucleophile, influencing the stereochemical path.
Catalyst/Promoter Lewis acids (e.g., TMSOTf, BF₃·Et₂O) activate the donor. beilstein-journals.org Facilitates the formation of the key oxocarbenium ion intermediate. beilstein-journals.org

To overcome the challenges of stereocontrol and cumbersome protecting group manipulations in classical chemical synthesis, chemoenzymatic methods have emerged as a powerful alternative. rsc.orgworktribe.com These strategies leverage the inherent high regio- and stereoselectivity of enzymes. rsc.org

For the synthesis of Adenosine-5'-β-D-galactopyranoside, two main classes of enzymes are relevant: glycosyltransferases (GTs) and glycoside hydrolases (GHs). rsc.org

Glycosyltransferases (GTs): These enzymes naturally catalyze the formation of glycosidic bonds. A galactosyltransferase could be employed to transfer a galactose moiety from an activated sugar donor, such as Uridine (B1682114) 5'-diphosphate-galactose (UDP-Gal), to a protected adenosine acceptor. This approach typically yields the desired product with absolute stereoselectivity, obviating the need for participating groups on the sugar. acs.org

Glycosynthases: These are engineered glycoside hydrolases in which the catalytic nucleophile has been mutated, shutting down their hydrolytic activity. They can be used to catalyze the formation of a glycosidic bond between a glycosyl fluoride (B91410) donor and a suitable acceptor. A glycosynthase evolved from a β-galactosidase could potentially be used to construct the target β-linkage. beilstein-journals.org

While traditionally used for forming C-C and C-N bonds, palladium catalysis has recently been adapted for O- and N-glycosylation reactions. chinesechemsoc.orgchinesechemsoc.org In this context, a Pd(II) complex can function as a soft Lewis acid to activate a glycosyl donor, such as a glycosyl chloride. chinesechemsoc.orgchinesechemsoc.org This activation facilitates the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophilic 5'-hydroxyl group of the adenosine acceptor. chinesechemsoc.org

This method is operationally simple and robust, expanding the toolkit for constructing glycosidic linkages. chinesechemsoc.org The reaction conditions, including the choice of palladium catalyst, ligands, and base, are critical for achieving high yields and selectivity. For instance, the coupling of glycosyl chlorides with acceptors can be promoted by catalysts like Pd(OAc)₂. chinesechemsoc.org While this approach is still emerging compared to traditional methods, it offers a promising avenue for the synthesis of complex nucleoside glycoconjugates. chinesechemsoc.orgrsc.org

Advanced Protecting Group Chemistry in Complex Nucleoside-Carbohydrate Architectures

The successful synthesis of Adenosine-5'-β-D-galactopyranoside is critically dependent on a sophisticated protecting group strategy. umich.edu Both the adenosine and galactose precursors are multifunctional molecules, and selective protection of their hydroxyl and amino groups is necessary to direct the reaction to the desired sites and prevent unwanted side reactions. umich.edujocpr.com

An orthogonal protection strategy is essential for the synthesis of complex molecules like the target glycoconjugate. fiveable.me This strategy involves using multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. researchgate.netlibretexts.org

For the adenosine moiety, protection is required for:

The N⁶-amino group: Typically protected as an amide (e.g., Benzoyl (Bz)).

The 2'- and 3'-hydroxyl groups: Often protected together as a cyclic acetal (B89532) (e.g., an Isopropylidene ketal) or individually with silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.org

For the D-galactose moiety, a different set of protecting groups is needed to differentiate the hydroxyl groups and install a participating group at C2. A typical strategy might involve:

C4 and C6 hydroxyls: Protected as a benzylidene acetal. academie-sciences.fr

C2 hydroxyl: Protected with an acyl group like acetyl (Ac) to ensure β-selectivity.

C3 hydroxyl: Protected with a stable ether, such as a benzyl (B1604629) (Bn) group. researchgate.net

This orthogonal arrangement allows for the selective deprotection of the 5'-hydroxyl on the adenosine acceptor and the activation of the anomeric center on the galactose donor, enabling the crucial glycosylation step. nih.gov

Table 2: Example of an Orthogonal Protecting Group Strategy

Functional Group Protecting Group Abbreviation Deprotection Condition Orthogonality
Adenosine 2',3'-Diol Isopropylidene Ketal - Mild Acid (e.g., Acetic Acid) Stable to base, hydrogenolysis
Adenosine N⁶-Amine Benzoyl Bz Base (e.g., NH₄OH) Stable to acid, hydrogenolysis
Galactose C3-OH Benzyl Ether Bn Hydrogenolysis (H₂, Pd/C) Stable to acid and base
Galactose C2-OH Acetyl Ester Ac Mild Base (e.g., NaOMe) Stable to acid, hydrogenolysis
Galactose C4,C6-Diol Benzylidene Acetal - Acid or Hydrogenolysis Stable to base

The final stage of the synthesis involves the global deprotection of all masking groups to unveil the final Adenosine-5'-β-D-galactopyranoside molecule. The sequence and conditions for these deprotection steps are dictated by the orthogonal strategy employed. researchgate.net

The removal of each group must be clean and selective to avoid damaging the sensitive glycosidic linkage or other parts of the molecule. researchgate.net

Ester groups (Acetyl, Benzoyl): These are typically removed under basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727) (for Acetyl) or aqueous ammonia (B1221849) (for Benzoyl).

Ether groups (Benzyl): Benzyl ethers are reliably cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). mdpi.com

Acetal/Ketal groups (Isopropylidene, Benzylidene): These are labile to acidic conditions, often removed with aqueous acetic acid or trifluoroacetic acid (TFA). harvard.edu

Silyl ethers (TBDMS): These are most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.com

The careful orchestration of this final deprotection sequence is crucial for isolating the pure target compound in a good yield. The choice of reagents must ensure the stability of the newly formed β-glycosidic bond. researchgate.net

Optimization of Reaction Conditions for High-Yield and Purity Synthesis

Achieving high yields and purity in the synthesis of Adenosine-5'-β-D-galactopyranoside hinges on the meticulous optimization of various reaction conditions. The choice of solvent, temperature, and catalyst system plays a pivotal role in directing the glycosylation reaction towards the desired product while minimizing the formation of unwanted byproducts.

The solvent medium and reaction temperature are critical parameters that significantly influence the outcome of glycosylation reactions. The solvent affects not only the solubility of the reactants—the adenosine acceptor and the galactose donor—but also the reactivity of the catalyst and the stability of intermediates. nih.govfrontiersin.org Temperature control is crucial for managing reaction rates and, in some cases, for directing the stereoselectivity of the newly formed glycosidic bond. researchgate.net

Anhydrous conditions are generally required for chemical glycosylation to prevent the hydrolysis of the activated glycosyl donor. nih.gov The selection of an appropriate aprotic solvent is therefore common. For instance, in the regioselective O-glycosylation of ribonucleosides, different solvent and temperature combinations are employed to optimize the reaction. nih.gov Dichloromethane and propionitrile (B127096) are often used at low temperatures, such as -40 °C, while reactions in acetonitrile (B52724) might be conducted at -20 °C. nih.gov In contrast, a solvent like 1,4-dioxane (B91453) may allow the reaction to proceed at room temperature. nih.gov The use of co-solvents, such as acetone, can also be advantageous. Acetone can create a single-phase reaction medium, which is particularly useful when dealing with reactants of differing polarity, like a hydrophilic sugar and a more hydrophobic alcohol acceptor. frontiersin.org This approach can increase the effective concentration of the acceptor and reduce water activity, thereby favoring the synthesis reaction over hydrolysis. frontiersin.org

Temperature plays a dual role in controlling both the reaction kinetics and the thermodynamic equilibrium. researchgate.netnih.gov Lowering the temperature can enhance selectivity by favoring the kinetic product, while higher temperatures can lead to the thermodynamically more stable anomer. researchgate.net For example, in certain C-glycosylation reactions, performing an acid-mediated cyclization at 25 °C yielded predominantly the α-anomer, whereas increasing the temperature to 50 °C shifted the outcome to favor the β-anomer. researchgate.net In biocatalytic approaches, temperature is optimized to balance enzyme activity and stability with substrate solubility. nih.gov For instance, while higher temperatures (e.g., 80 °C) can increase reaction rates, they might also lead to product degradation, necessitating a lower temperature (e.g., 60 °C) for more sensitive substrates. nih.gov

ParameterEffect on GlycosylationExample ConditionsCitation
Solvent Influences reactant solubility, catalyst activity, and prevents side reactions like hydrolysis.Dichloromethane, Acetonitrile, 1,4-Dioxane, Propionitrile. nih.gov
Co-solvent Creates a single-phase medium, increases acceptor concentration, reduces water activity.Acetone used with an aqueous buffer and 1-butanol. frontiersin.org
Temperature Controls reaction rate and can determine stereochemical outcome (kinetic vs. thermodynamic control).-40 °C to 80 °C depending on the specific chemical or enzymatic system. nih.govresearchgate.netnih.gov
Anhydrous Conditions Prevents hydrolysis of the activated glycosyl donor, which is crucial for chemical synthesis.Use of anhydrous solvents and molecular sieves. nih.gov

The choice of catalyst or promoter is fundamental to activating the glycosyl donor and facilitating the formation of the glycosidic bond with the adenosine acceptor. Various catalytic systems, ranging from Lewis acids to organoboron compounds and enzymes, have been developed for efficient glycosylation. nih.govscholaris.ca

Lewis acids are commonly used to activate glycosyl donors, such as trichloroacetimidates or glycosyl fluorides. researchgate.netnih.govnih.gov A classic approach involves the use of a glycosyl donor like 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate, which is activated by a Lewis acid promoter such as borontrifluoride diethyl etherate at room temperature. researchgate.net Other systems may employ silver triflate in combination with p-toluenesulfenyl chloride for the regioselective glycosylation of the 5'-hydroxyl group of ribonucleosides. nih.gov Recently, methods using glycosyl fluoride donors promoted by calcium hydroxide (B78521) have been shown to be effective for O-glycosylation in aqueous media, which is advantageous for highly polar substrates. nih.gov

Organoboron catalysis has emerged as a strategy for achieving regioselectivity without the need for extensive protecting group manipulations. scholaris.ca Diarylborinic acids, for example, can selectively activate equatorial hydroxy groups of cis-vicinal diols, potentially directing glycosylation to a specific position on the ribose ring of adenosine. scholaris.ca

Enzymatic strategies offer unparalleled regio- and stereoselectivity under mild reaction conditions. nih.govbeilstein-journals.org Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar nucleotides, such as UDP-Galactose, as donors. beilstein-journals.orgnih.gov This approach avoids the use of protecting groups and toxic reagents. nih.govbeilstein-journals.org Glycosynthases, which are engineered glycosidases, can also be used to synthesize glycosides without the risk of product hydrolysis. nih.gov

Catalyst/Promoter SystemGlycosyl Donor TypeMechanism/AdvantageCitation
Silver triflate / p-Toluenesulfenyl chlorideThioglycosideActivation for regioselective 5'-O-glycosylation. nih.gov
Borontrifluoride diethyl etherate (BF₃·Et₂O)TrichloroacetimidateCommon Lewis acid for activating imidate donors. nih.govresearchgate.net
2-Chloro-6-methylpyridinium triflateTrichloroacetimidateActivation of sterically demanding donors. nih.gov
Calcium Hydroxide (Ca(OH)₂)Glycosyl fluoridePromotes rapid, selective glycosylation in aqueous solvents. nih.gov
GlycosyltransferasesSugar Nucleotide (e.g., UDP-Gal)High regio- and stereoselectivity under mild, aqueous conditions without protecting groups. beilstein-journals.orgnih.gov
Organoboron Catalysts (e.g., Diarylborinic acid)VariousRegioselective activation of hydroxyl groups, minimizing protecting group use. scholaris.ca

Flow Chemistry and Automated Synthesis Approaches for Scalable Production

The demand for complex carbohydrates and nucleosides for research and therapeutic applications has driven the development of more efficient and scalable synthesis platforms. Flow chemistry and automated synthesis represent significant advances over traditional batch processing, offering improved safety, reproducibility, and potential for large-scale production. nih.govcam.ac.uk

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubing or microreactors. nih.govmit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. cam.ac.ukmit.edu The enclosed nature of flow reactors enhances safety, particularly when dealing with hazardous reagents or unstable intermediates that can be generated and consumed in situ. cam.ac.ukgoogle.com For the synthesis of Adenosine-5'-β-D-galactopyranoside, a multi-step flow process could be designed where the adenosine starting material and the activated galactose donor are pumped from separate reservoirs to a mixing point and then through a heated or cooled reactor coil to facilitate the glycosylation reaction. mit.edu Subsequent in-line purification steps could also be integrated into the flow system. mit.edu

Automated synthesis platforms, particularly those based on solid-phase synthesis, have revolutionized the production of biopolymers like peptides and oligonucleotides and are being adapted for oligosaccharide synthesis. nih.govbeilstein-journals.org In an automated approach for glycan synthesis, a glycosyl acceptor is anchored to a solid support. nih.gov The synthesis then proceeds through iterative cycles of deprotection and coupling with activated glycosyl donors (e.g., sugar nucleotides for enzymatic synthesis or phosphoramidites for chemical synthesis). nih.govbeilstein-journals.org A key advantage is the simplification of purification; excess reagents and byproducts are simply washed away from the resin-bound product. nih.gov An automated platform for enzyme-mediated synthesis has been developed using a "catch and release" approach, where reactions occur in solution, and the product is selectively captured on a solid-phase extraction cartridge for purification before the next enzymatic step. nih.gov Such a system could be readily adapted for the scalable production of Adenosine-5'-β-D-galactopyranoside, offering high purity and yield with minimal manual intervention.

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution and the solid state. A full analysis of Adenosine-5'-β-D-galactopyranoside would necessitate a suite of NMR experiments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. nih.govnih.gov For Adenosine-5'-β-D-galactopyranoside, COSY would establish the proton-proton connectivities within the ribose and galactose sugar rings, for instance, by showing correlations between H-1' and H-2', H-2' and H-3', and so on for each ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.netmdpi.com This would allow for the definitive assignment of each carbon atom in the adenosine (B11128) and galactose moieties by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nist.govacs.org The key linkage between the adenosine and galactose units would be confirmed by an HMBC correlation from the H-5' protons of the ribose to the anomeric carbon (C-1'') of the galactose.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. hmdb.ca For this compound, NOESY could reveal the syn or anti conformation around the glycosidic bond of the adenosine moiety and the relative orientation of the two sugar rings.

A search for specific NMR data for Adenosine-5'-β-D-galactopyranoside did not yield a complete dataset. However, for the related compound adenosine, extensive NMR data is available. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule and for obtaining structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural InsightsIn tandem mass spectrometry (MS/MS), ions of the parent molecule are selected and fragmented to produce a characteristic pattern of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For Adenosine-5'-β-D-galactopyranoside, a key fragmentation would be the cleavage of the glycosidic bond between the two sugar units and the bond between the ribose and the adenine (B156593) base, yielding characteristic fragment ions. For instance, a common fragmentation pathway for nucleosides involves the loss of the sugar moiety, resulting in an ion corresponding to the protonated base (adenine, m/z 136).

While the principles of these analytical techniques are well understood, the absence of specific experimental data for Adenosine-5'-β-D-galactopyranoside in the scientific literature prevents a detailed discussion of its unique structural features. The synthesis and full characterization of this compound would be a valuable contribution to the field of carbohydrate and nucleoside chemistry.

X-ray Crystallography for Three-Dimensional Molecular Structure and Packing Arrangements

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) analysis of Adenosine-5'-b-D-galactopyranoside would yield the fundamental geometric parameters of the molecule in its crystalline state. While specific crystallographic data for this compound are not publicly available, analysis of related adenosine derivatives provides insight into the expected structural features. nih.govnih.gov

For a molecule of this nature, the analysis would precisely define:

The conformation of the glycosidic bond: This bond, connecting the N9 atom of the adenine base to the C1' atom of the ribose sugar, can adopt either a syn or anti conformation. In most adenosine analogues, the anti conformation is prevalent as it minimizes steric hindrance. nih.gov

The puckering of the ribose and galactopyranose rings: The five-membered ribose ring typically adopts an envelope or twist conformation, such as C2'-endo or C3'-endo. nih.govnih.gov The six-membered galactopyranose ring is expected to be in a stable chair conformation, likely the ⁴C₁ conformation.

The orientation of the exocyclic groups: This includes the hydroxymethyl group of the ribose (defined by the torsion angle around the C4'-C5' bond) and the hydroxyl groups of the galactose moiety.

A typical data table derived from such an analysis would include the following parameters, though the values below are illustrative for a nucleoside analogue.

ParameterDescriptionIllustrative Value (based on analogues)
Crystal SystemThe crystal system describing the symmetry of the unit cell.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁ nih.gov
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a = 7.04 Å, b = 11.26 Å, c = 8.92 Å, β = 92.26° nih.gov
Glycosidic Torsion Angle (χ)The angle defining the orientation of the adenine base relative to the ribose sugar.~180° (anti conformation) nih.gov
Ribose PuckeringThe conformation of the furanose ring.C2'-endo or C3'-endo nih.govnih.gov

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, molecules of this compound would be organized into a three-dimensional lattice stabilized by a complex network of intermolecular interactions. researchgate.net Hydrogen bonds are the most significant of these, given the numerous donor (amino and hydroxyl groups) and acceptor (nitrogen and oxygen atoms) sites within the molecule.

Key hydrogen bonding interactions would likely involve:

Adenine Base Pairing: The Watson-Crick and Hoogsteen faces of the adenine ring can form hydrogen bonds with neighboring molecules.

Sugar-Sugar Interactions: The multiple hydroxyl groups on both the ribose and galactose moieties are prime sites for extensive hydrogen bonding, creating a robust network. researchgate.net

Sugar-Base Interactions: Hydrogen bonds can form between the sugar hydroxyls and the nitrogen atoms of the adenine base.

Water-Mediated Interactions: Co-crystallized water molecules often act as bridges, connecting different molecules of the compound through hydrogen bonds. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Flexibility

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a non-destructive technique used to identify functional groups and probe the conformational dynamics of a molecule. gdanimalhealth.comspectroscopyonline.com Both methods measure the vibrational energies of chemical bonds, which are unique to the molecule's structure and its environment. tandfonline.comresearchgate.net

For this compound, FTIR and Raman spectra would reveal characteristic peaks corresponding to the vibrations of its constituent parts: the adenine base, the ribose sugar, and the galactose unit. Analysis of related nucleosides and sugars allows for the assignment of these vibrational modes. researchgate.netresearchgate.netmdpi.comnih.gov For instance, specific frequencies are associated with the stretching and bending of N-H, O-H, C-H, C=C, C=N, and C-O bonds. The "fingerprint" region of the spectra is particularly rich in information about the skeletal vibrations of the entire molecule, which are sensitive to conformational changes.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds. researchgate.netmdpi.comresearchgate.net

Frequency Range (cm⁻¹)Functional GroupVibrational ModeAssociated Moiety
3400-3200-OH, -NH₂StretchingRibose, Galactose, Adenine
3100-3000C-HAromatic StretchingAdenine
2950-2850C-HAliphatic StretchingRibose, Galactose
1650-1550C=C, C=NRing StretchingAdenine
1345-1335-NH₂ScissoringAdenine researchgate.net
1200-1000C-O, C-CStretchingRibose, Galactose (Sugar Backbone) researchgate.net
~725Adenine RingRing BreathingAdenine researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformation

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for studying chiral molecules. biologic.net CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. biologic.netkud.ac.in These methods are particularly sensitive to the stereochemistry and conformation of asymmetric centers.

This compound is a highly chiral molecule, containing multiple stereocenters within both the D-ribose and D-galactose sugar units. Consequently, it is expected to be optically active.

CD Spectroscopy: The CD spectrum would exhibit Cotton effects—positive or negative peaks—in the regions where the molecule's chromophores (primarily the adenine base) absorb light. The sign and magnitude of these effects are directly influenced by the molecule's three-dimensional structure, including the glycosidic bond orientation and the puckering of the sugar rings.

Changes in solvent or temperature can induce conformational shifts, which would be reflected in the CD and ORD spectra, making these techniques valuable for analyzing the molecule's conformational equilibrium in solution.

Computational Chemistry and Molecular Dynamics Simulations for Conformational Landscapes

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools to complement experimental data and provide a detailed picture of the conformational landscapes of flexible molecules. nih.govmdpi.com These methods can explore the relative energies of different conformers and simulate their dynamic behavior over time. scispace.com

For this compound, computational approaches would be used to:

Map Potential Energy Surfaces: By systematically rotating key dihedral angles (e.g., the glycosidic bond, the C4'-C5' bond), quantum chemical methods like Density Functional Theory (DFT) can calculate the energy of each conformation, identifying low-energy, stable structures. nih.govscirp.org

Simulate Dynamic Behavior: MD simulations model the movement of every atom in the molecule over time, providing insights into its flexibility and the transitions between different conformational states. nih.govresearchgate.net This is particularly useful for understanding the flexibility of the furanose and pyranose rings and the movement of the galactose unit relative to the adenosine moiety. nih.gov

Analyze Solvent Effects: Simulations can explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., water) influence the conformational preferences of the molecule.

These computational studies help rationalize the experimental findings from techniques like X-ray crystallography and spectroscopy, providing a four-dimensional view (3D structure plus time) of the molecule's behavior. scispace.comethz.ch

Biochemical Interactions and Enzymatic Processing Mechanisms in Vitro Studies

Substrate Specificity and Kinetic Analysis with Glycosyltransferases and Glycosidases

Glycosyltransferases are enzymes that catalyze the transfer of monosaccharide units from an activated donor substrate to an acceptor molecule, while glycosidases catalyze the hydrolysis of glycosidic bonds. The ability of Adenosine-5'-β-D-galactopyranoside to interact with these enzymes would depend on the specificities of the enzymes .

In the context of glycosyltransferase inhibition, uridine-based compounds have been studied more extensively than adenosine-based ones. For example, various 5-substituent uridine (B1682114) derivatives have been shown to inhibit LgtC, a bacterial β-1,4-galactosyltransferase, with IC50 values in the micromolar range. kcl.ac.uk It is plausible that Adenosine-5'-β-D-galactopyranoside could act as a competitive inhibitor for certain galactosyltransferases, where it would compete with the natural UDP-galactose donor substrate for binding to the enzyme's active site. The inhibition constant (Ki) would quantify its potency as an inhibitor.

Table 1: Michaelis-Menten Constants of β-Galactosidases with Various Substrates

Enzyme SourceSubstrateKm (mM)Vmax (μmol min-1 mg-1)
Lactobacillus plantarum HF571129 nih.govo-nitrophenyl-β-D-galactopyranoside (ONPG)6.644147.5
Lactobacillus plantarum HF571129 nih.govLactose23.2810.88
Aspergillus oryzae pjlss.edu.pko-nitrophenyl-β-D-galactopyranoside (ONPG)0.8000.0864 (A/min)
Lactobacillus reuteri L103 researchgate.netLactose4.0428.8
Bifidobacterium breve (β-gal I) researchgate.neto-nitrophenyl-β-D-galactopyranoside (oNPG)--
Bifidobacterium breve (β-gal II) researchgate.neto-nitrophenyl-β-D-galactopyranoside (oNPG)--

Note: Vmax values are reported in different units across studies and are presented as in the source. Data for Adenosine-5'-β-D-galactopyranoside is not available.

The recognition of galactoside substrates by glycosidases involves specific interactions with active site residues. In Escherichia coli β-galactosidase (LacZ), extensive studies have identified key residues involved in substrate binding and catalysis. The catalytic nucleophile is Glu537, and the general acid/base catalyst is Glu461. nih.govnih.gov The galactosyl moiety of the substrate binds in a "shallow" mode initially and then moves to a "deep" mode for the reaction to occur. nih.gov Specific interactions include hydrogen bonds between the hydroxyl groups of the galactose and various active site residues. For instance, in the Bacillus circulans β-galactosidase, residues H345 and H379 are crucial for stabilizing the transition state. nih.gov For Adenosine-5'-β-D-galactopyranoside to be a substrate, its galactosyl portion would need to fit into the active site in a similar manner, and the adenosine (B11128) portion would likely interact with residues outside the core catalytic site, potentially influencing binding affinity and catalytic efficiency.

Interaction Profiles with Nucleoside Kinases and Phosphorylases

Nucleoside kinases are responsible for phosphorylating nucleosides to form nucleotides, a crucial step in their metabolism and incorporation into nucleic acids. Phosphorylases, on the other hand, cleave nucleosides into the respective base and a sugar-1-phosphate.

Adenosine kinase (AdK) is the primary enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). wikipedia.org Human adenosine kinase is known to phosphorylate various adenosine analogs, and its activity is crucial for the activation of several therapeutic nucleosides. novocib.com The efficiency of phosphorylation depends on the structure of the analog. For example, human placental adenosine kinase phosphorylates deoxyadenosine (B7792050) with a Km of 135 µM. nih.gov Given that Adenosine-5'-β-D-galactopyranoside possesses an adenosine core, it is a potential substrate for adenosine kinase. The phosphorylation would likely occur at the 5'-hydroxyl of the ribose, if accessible, to produce Adenosine-5'-β-D-galactopyranoside-5'-monophosphate. The presence of the large galactosyl group at the 5'-position would be a significant steric hindrance and might make it a poor substrate or even an inhibitor of the enzyme.

Table 2: Kinetic Parameters of Human Placental Adenosine Kinase with Adenosine Analogs

SubstrateKm (µM)
Deoxyadenosine nih.gov135
Adenine (B156593) arabinoside pjlss.edu.pk1000
6-methylmercaptopurine riboside pjlss.edu.pk4.5

Note: Data for Adenosine-5'-β-D-galactopyranoside is not available.

Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.gov Some bacterial PNPs can catalyze the phosphorolysis of adenosine. uniprot.org If Adenosine-5'-β-D-galactopyranoside were a substrate for a phosphorylase, it would be cleaved into adenine and a galactose-modified ribose-1-phosphate. The efficiency of this cleavage would depend on the specific phosphorylase and its tolerance for modifications on the ribose moiety. The resulting products would then enter their respective metabolic pathways.

Analysis of Interactions with Nucleoside Transporters and Cellular Uptake Mechanisms (In Vitro Cell Models)

Kinetic Studies of Transport Rates Across Membrane Systems

While research exists on the transport kinetics of related molecules such as adenosine and various galactosides, this information cannot be directly extrapolated to Adenosine-5'-β-D-galactopyranoside due to the unique structural and chemical properties of the compound, which would significantly influence its interaction with membrane transporters. The presence of both an adenosine and a galactopyranoside moiety suggests potential interactions with nucleoside transporters and/or sugar transporters, but specific experimental evidence and kinetic parameters are lacking.

Therefore, a data table for the kinetic studies of transport rates for Adenosine-5'-β-D-galactopyranoside cannot be provided at this time.

Cellular and Molecular Biological Investigations in Vitro Mechanistic Focus

Impact on Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) Synthesis Pathways in Cell-Free Extracts

There is no available research data detailing the effects of Adenosine-5'-β-D-galactopyranoside on DNA or RNA synthesis in cell-free systems. Studies on other adenosine-related molecules, such as ATP, have shown its necessity as an energy source for these processes. nih.govnih.gov However, how the addition of a galactose moiety to adenosine (B11128) would influence these fundamental processes remains uninvestigated.

Modulation of Intracellular Signaling Cascades Beyond Purinergic Receptors

No studies have been identified that explore the modulation of intracellular signaling cascades by Adenosine-5'-β-D-galactopyranoside, either through or beyond the established purinergic receptors. The investigation of phosphorylation events, kinase activities, and effects on second messenger systems specifically in response to this compound has not been documented. For the broader class of adenosine compounds, their interaction with G-protein coupled receptors and subsequent influence on second messengers like cyclic AMP (cAMP) are well-established. nih.govnih.govwikipedia.org

There is no information on how Adenosine-5'-β-D-galactopyranoside might influence phosphorylation events or the activity of various kinases.

The impact of Adenosine-5'-β-D-galactopyranoside on second messenger systems, such as cyclic nucleotides or inositol (B14025) phosphates, has not been studied.

Role in Enzyme Regulation and Allosteric Modulation of Metabolic Pathways (In Vitro)

No in vitro studies have been found that investigate the role of Adenosine-5'-β-D-galactopyranoside in enzyme regulation or as an allosteric modulator of metabolic pathways.

Studies on Interactions with Ribonucleoproteins and Ribosomes

There is a lack of research on the potential interactions between Adenosine-5'-β-D-galactopyranoside and ribonucleoproteins or ribosomes.

Mechanistic Analysis of Cellular Response to Adenosine-5'-b-D-galactopyranoside in Isolated Cell Lines

Mechanistic studies on the response of isolated cell lines to Adenosine-5'-β-D-galactopyranoside are not available in the current body of scientific literature.

Rational Design and Synthesis of Adenosine 5 B D Galactopyranoside Analogues

Structure-Activity Relationship (SAR) Studies of Modified Glycosyl Nucleosides

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the glycosyl and nucleobase moieties of adenosine-5'-β-D-galactopyranoside influence its interaction with biological targets. These studies provide crucial insights for designing more potent and selective analogues.

Impact of Sugar Moiety Modifications on Biochemical Interactions

The sugar portion of nucleoside analogues is a critical determinant of their biological activity. Modifications to the sugar can significantly alter the molecule's conformation, stability, and interaction with enzymes and receptors. researchgate.netnih.gov The roles of the sugar moiety in the biological activity of various therapeutically important compounds have become increasingly evident through SAR studies. researchgate.net

Alterations at the 2', 3', or 5' positions of the ribose component can affect the conformation, stability, and reactivity of the nucleoside. researchgate.net For instance, the replacement of the 3'-amino group in the first sugar of certain anthracyclines with a hydroxyl group, and the subsequent attachment of a second sugar residue, critically depends on the optimal orientation of this second sugar for cytotoxic and antitumor activities. nih.gov This highlights the importance of the sugar's three-dimensional structure in its biological function.

The isosteric replacement of the endocyclic oxygen with other atoms like sulfur (thiosugars) can modulate bioavailability, stability, and bioactivity. mdpi.com Thioglycosides, for example, exhibit enhanced stability against hydrolysis, which can increase their bioavailability. mdpi.com

Influence of Nucleobase Derivatizations on Enzymatic Recognition

Modifications to the adenine (B156593) base of adenosine-5'-β-D-galactopyranoside can profoundly impact its recognition by enzymes. The interaction between the nucleobase and the enzyme's active site is often highly specific, and even minor changes can lead to significant alterations in binding affinity and catalytic efficiency.

For example, in the context of reporter gene assays, the interaction of nucleobases within specific RNA motifs, such as the T-loop, is crucial for processes like ligand-dependent gene expression. biorxiv.org The precise hydrogen bonding patterns between the nucleobase and the RNA are essential for structural integrity and function. biorxiv.org Similarly, the enzymatic synthesis of nucleoside analogues often relies on the specific recognition of the nucleobase by enzymes like nucleoside phosphorylases. researchgate.net

De Novo Design Principles for Enhanced Biochemical Specificity and Stability

De novo design involves the creation of novel molecules with desired properties, rather than modifying existing ones. mdpi.com This approach is increasingly being used to develop nucleoside analogues with enhanced specificity and stability. sci-hub.seresearchgate.net The primary goal is to generate new chemical entities that are tailored to interact with a specific biological target. mdpi.com

The stability of designed molecules is another critical consideration. For instance, incorporating modifications that lock the conformation of the nucleoside can enhance its stability and, consequently, its biological activity. calstate.edu The design process often involves a multi-parameter optimization that considers binding affinity, specificity, and stability simultaneously. nih.gov

Synthetic Challenges in Preparing Stereoisomers and Conformationally Locked Analogues

The synthesis of specific stereoisomers and conformationally locked analogues of adenosine-5'-β-D-galactopyranoside presents considerable challenges. Controlling the stereochemistry at multiple chiral centers and restricting the conformational flexibility of the molecule requires sophisticated synthetic strategies.

The stereoselective formation of the glycosidic bond is a persistent challenge in nucleoside synthesis. mdpi.comethernet.edu.et The desired anomeric configuration (α or β) must be achieved with high selectivity. Various methods, such as the silyl-Hilbert-Johnson reaction and the use of glycosyl donors like glycosyl chlorides or trifluoroacetimidates, have been developed to address this challenge. mdpi.comnih.gov

Creating conformationally locked analogues often involves the introduction of additional rings or bridges to the sugar moiety or the nucleobase. calstate.edu These modifications restrict the rotation around the glycosidic bond and fix the sugar pucker, leading to a more rigid structure. calstate.edu The synthesis of these complex structures can be lengthy and require specialized protecting group strategies and catalytic systems. calstate.eduscispace.com For example, the synthesis of spirocyclic and bicyclic nucleosides involves intricate multi-step sequences. calstate.edu

Development of Fluorescent and Biotinylated Probes Based on the Adenosine-5'-b-D-galactopyranoside Scaffold

Fluorescent and biotinylated probes derived from the adenosine-5'-β-D-galactopyranoside scaffold are invaluable tools for studying biological processes. mdpi.comnih.govnih.gov These probes allow for the visualization and detection of specific enzymes or cellular events.

Fluorescent probes are designed to exhibit a change in their fluorescence properties upon interaction with a target, such as an enzyme. mdpi.comrsc.org For example, probes targeting senescence-associated β-galactosidase (SA-β-gal) have been developed to detect senescent cells. mdpi.comrsc.org These probes often consist of a fluorophore linked to a galactose moiety, which is cleaved by β-galactosidase, leading to a detectable fluorescence signal. mdpi.com The design of such probes requires careful consideration of factors like cell permeability, photostability, and the quantum yield of the fluorophore. nih.gov

Biotinylated probes are used for affinity-based applications, such as the purification or detection of target proteins. The biotin (B1667282) tag allows for strong and specific binding to avidin (B1170675) or streptavidin, which can be conjugated to a solid support or a reporter molecule.

The synthesis of these probes involves the chemical attachment of a fluorescent dye or a biotin molecule to the adenosine-5'-β-D-galactopyranoside scaffold. This often requires the use of linkers to connect the reporter group to the nucleoside without interfering with its biological activity.

Applications in Chemical Biology and Research Tools

Utilization as Molecular Probes for Target Protein Identification and Validation

Molecular probes are essential for identifying and validating the protein targets of bioactive small molecules. nih.gov Adenosine-5'-β-D-galactopyranoside and its derivatives can be chemically modified to serve as molecular probes. nih.gov By incorporating reporter tags, such as fluorophores or affinity labels like biotin (B1667282), researchers can visualize and isolate the proteins that bind to the molecule. nih.govmdpi.com

This "functionalized congener" approach allows for the attachment of various reporter groups without significantly hindering the molecule's ability to bind to its target receptor. nih.gov For instance, fluorescently labeled versions of adenosine (B11128) analogs have been instrumental in studying adenosine receptors. nih.govnih.gov These probes enable techniques like fluorescence resonance energy transfer (FRET) to analyze protein interactions and conformational changes. mdpi.com

The process of target identification often involves synthesizing a probe with a reactive group that can form a covalent bond with its target protein upon photoactivation (photo-affinity labeling). rsc.org This allows for the "fishing out" of the target protein from complex cellular lysates for subsequent identification by mass spectrometry. nih.govdrughunter.com

Table 1: Examples of Molecular Probes Based on Adenosine Analogs

Probe TypeReporter GroupApplicationReference
Fluorescent ProbeFluorescein, NBDSpectroscopic characterization of adenosine receptors nih.gov
Affinity ProbeBiotinIsolation and purification of binding partners nih.gov
Photo-affinity ProbeAryl azide, DiazirineCovalent labeling and identification of target proteins rsc.org
Radioligand[³H], [¹²⁵I]In vitro receptor characterization and binding assays nih.gov

Development of Affinity Reagents for Isolation and Characterization of Binding Partners

Affinity reagents are crucial for isolating and characterizing proteins that interact with a specific molecule. Adenosine-5'-β-D-galactopyranoside can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. sigmaaldrich.com This technique allows for the selective capture of proteins that bind to the immobilized ligand from a complex mixture, such as a cell lysate. drughunter.commdpi.com

The isolated proteins can then be eluted and identified using methods like mass spectrometry. nih.gov This approach has been successfully used to isolate and identify binding partners for various molecules, including cyclic AMP and adenosine. nih.gov Quantitative mass spectrometry techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be combined with affinity purification to differentiate specific interaction partners from non-specific binders. nih.gov

Application in Mechanistic Enzymology to Elucidate Reaction Pathways

Adenosine-5'-β-D-galactopyranoside and its analogs can serve as substrates or inhibitors for various enzymes, making them valuable tools for studying enzyme mechanisms. For example, derivatives of this compound can be used to probe the active site of enzymes like β-galactosidase. researchgate.nettandfonline.com By observing the enzymatic hydrolysis of such compounds, researchers can gain insights into the catalytic mechanism and substrate specificity of the enzyme. researchgate.net

Furthermore, modified versions of this molecule can act as inhibitors, helping to elucidate the regulatory mechanisms of enzymes involved in metabolic pathways. nih.gov For instance, studies on the inhibition of phosphodiesterases by adenosine triphosphate have provided valuable information on the regulation of cyclic nucleotide metabolism. nih.gov The use of these compounds in conjunction with techniques like molecular docking can help to understand the specific interactions between the inhibitor and the enzyme's active site. springermedizin.de

Contribution to the Understanding of Glycobiology and Nucleoside Metabolism Pathways

As a glycosylated nucleoside, Adenosine-5'-β-D-galactopyranoside is relevant to the fields of glycobiology and nucleoside metabolism. Glycosylation, the attachment of sugar moieties to molecules like proteins and lipids, is a fundamental biological process. acs.org The study of synthetic sugar analogs helps in understanding the metabolic pathways involved in the creation of nucleotide sugars. oup.com

Adenosine itself is a key molecule in cellular metabolism, being a component of ATP and a precursor for other essential molecules. wikipedia.orgidw-online.de The metabolism of adenosine is tightly regulated by enzymes like adenosine kinase and adenosine deaminase. nih.govnih.gov Studying how analogs like Adenosine-5'-β-D-galactopyranoside are processed by these enzymes can provide insights into the intricacies of nucleoside metabolism and its role in various physiological and pathological conditions. nih.govnih.gov For example, understanding how adenosine and its derivatives are metabolized in different cell types, such as those in the heart, is crucial for comprehending cardiac function. nih.gov

Role in Advancing Synthetic Methodologies for Novel Complex Biomolecules

The synthesis of complex biomolecules like glycosylated nucleosides presents significant challenges to organic chemists. acs.org The development of synthetic routes for molecules such as Adenosine-5'-β-D-galactopyranoside contributes to the broader field of carbohydrate and nucleoside chemistry. nih.govethernet.edu.et

The synthesis often involves multi-step processes that require careful selection of protecting groups and activating agents to achieve the desired stereochemistry of the glycosidic bond. ethernet.edu.et Advances in these synthetic methodologies, including enzymatic and chemoenzymatic approaches, are crucial for producing these complex molecules in sufficient quantities for biological studies. acs.orgusu.edu These synthetic efforts not only provide access to valuable research tools but also drive the development of new chemical reactions and strategies that can be applied to the synthesis of other complex natural products and their analogs. biotechniques.com

Future Directions and Emerging Research Avenues for Adenosine 5 β D Galactopyranoside

While the foundational biochemical properties of Adenosine-5'-β-D-galactopyranoside are established, the frontier of its research is moving towards a more integrated, systems-level understanding and the development of novel applications. The following sections explore the emerging research avenues that hold significant promise for elucidating its broader biological roles and harnessing its potential in biochemical research.

Q & A

Basic Research Questions

Q. How is Adenosine-5'-β-D-galactopyranoside synthesized in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation. Enzymatic approaches may use ATP-dependent glycosyltransferases, where ATP serves as an energy source to catalyze the transfer of the galactopyranosyl moiety to adenosine . Chemical synthesis often employs protecting group strategies (e.g., acetyl or benzyl groups) to ensure regioselectivity during glycosidic bond formation. Post-synthesis, deprotection and purification via column chromatography or HPLC are critical for obtaining high-purity products .

Q. What analytical methods confirm the purity and structural integrity of Adenosine-5'-β-D-galactopyranoside?

  • Methodological Answer :

  • HPLC : Reversed-phase HPLC with UV detection (e.g., at 260 nm for adenosine derivatives) is standard for assessing purity .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and glycosidic linkage (e.g., β-anomeric configuration via coupling constants ~7–8 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of Adenosine-5'-β-D-galactopyranoside?

  • Methodological Answer :

  • Enzyme Substrate : Acts as a substrate for β-galactosidases or glycosyltransferases in kinetic assays .
  • Mechanistic Studies : Used to probe enzyme active sites via competitive inhibition or fluorescence-based assays (e.g., derivatives like fluorescein- or chlorophenol-red-labeled analogs) .
  • Glycobiology : Investigates glycan biosynthesis pathways or adenosine-linked carbohydrate interactions .

Advanced Research Questions

Q. How can researchers design experiments to study enzyme-substrate interactions involving Adenosine-5'-β-D-galactopyranoside?

  • Methodological Answer :

  • Kinetic Assays : Use fluorogenic analogs (e.g., Fluorescein mono-β-D-galactopyranoside) to monitor real-time enzymatic cleavage via fluorescence spectroscopy .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters for enzyme-substrate interactions .
  • Surface Plasmon Resonance (SPR) : Measure association/dissociation rates in immobilized enzyme systems .

Q. What strategies resolve discrepancies in enzymatic activity data for Adenosine-5'-β-D-galactopyranoside?

  • Methodological Answer :

  • Error Analysis : Distinguish systematic errors (e.g., instrument calibration) from random errors (e.g., pipetting variability) by replicating experiments under controlled conditions .
  • Cross-Validation : Compare results across orthogonal methods (e.g., HPLC quantification vs. fluorescence assays) .
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance, and report confidence intervals for kinetic parameters (e.g., Km, Vmax) .

Q. How can NMR spectroscopy elucidate the conformational dynamics of Adenosine-5'-β-D-galactopyranoside in solution?

  • Methodological Answer :

  • 2D NMR Techniques : Use NOESY to detect nuclear Overhauser effects (NOEs) between protons, revealing spatial proximity of the galactopyranosyl and adenosine moieties .
  • Relaxation Studies : Measure T1/T2 relaxation times to assess flexibility of the glycosidic bond .
  • Chemical Shift Perturbation : Monitor shifts in response to pH or temperature changes to infer structural stability .

Q. How does Adenosine-5'-β-D-galactopyranoside compare to other β-D-galactopyranoside derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Competitive Inhibition Assays : Compare IC50 values against derivatives like 4-Aminophenyl-β-D-galactopyranoside to evaluate potency .
  • Molecular Docking : Model interactions with β-galactosidase active sites using software like AutoDock to predict binding modes .
  • Structure-Activity Relationship (SAR) : Modify the adenosine moiety (e.g., phosphorylation) and measure changes in inhibitory activity .

Methodological Best Practices

  • Data Presentation : Use tables to summarize kinetic parameters (e.g., Km, Vmax, Kd) and figures for dose-response curves or NMR spectra .
  • Literature Comparison : Contextualize findings by citing structural analogs (e.g., CPRG or fluorescein derivatives) and their reported bioactivities .
  • Reproducibility : Document synthesis protocols, assay conditions, and statistical analyses in detail to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.